Arsenic trioxide

Description

Contextual Significance in Molecular Biology and Disease Mechanisms

Arsenic trioxide has garnered considerable attention for its efficacy in treating specific malignancies, most notably acute promyelocytic leukemia (APL). e-crt.orgaacrjournals.org This has spurred intensive research into the molecular underpinnings of its therapeutic effects. aacrjournals.org Scientists are exploring how this inorganic compound influences fundamental cellular processes such as signal transduction, gene expression, and programmed cell death (apoptosis). aacrjournals.orgnih.gov The study of this compound provides a unique lens through which to examine the intricate networks that govern cell fate and the aberrations that lead to diseases like cancer. Its ability to modulate multiple signaling pathways and cellular functions makes it a valuable tool for probing the complexities of molecular biology. aacrjournals.orgnih.gov

Evolution of Arsenical Compounds in Modern Biological Studies

The use of arsenicals in medicine has a long and varied history, from traditional remedies to early antimicrobial agents. researchgate.netijrap.netyoutube.com While many arsenic-based drugs were superseded by modern antibiotics, the successful application of this compound in APL in the 1970s marked a renewed interest in these compounds. researchgate.netresearchgate.net Early arsenicals were often used without a clear understanding of their mechanisms. Today, advanced analytical techniques allow for detailed investigations into how these compounds interact with cellular components. This evolution has shifted the focus from empirical use to a mechanistic-driven approach, aiming to understand and exploit the specific molecular targets of arsenical compounds like this compound. acs.org The journey of arsenic from a historical panacea and poison to a targeted therapeutic agent exemplifies the progress in modern biological and medical sciences. youtube.com

Core Objectives of Mechanistic Investigations into this compound

The primary goal of investigating this compound's mechanisms is to elucidate the precise molecular events that underlie its biological effects. aacrjournals.orgwikipedia.org Key objectives include:

Identifying Direct Molecular Targets: Determining the specific proteins and cellular components with which this compound directly interacts. nih.gov

Mapping Pathway Perturbations: Understanding how this compound influences intracellular signaling cascades, such as those involved in cell survival, proliferation, and death. nih.govpatsnap.com

Characterizing Cellular Responses: Detailing the downstream consequences of this compound exposure, including the induction of apoptosis, inhibition of angiogenesis (the formation of new blood vessels), and promotion of cell differentiation. aacrjournals.orge-crt.org

Elucidating Resistance Mechanisms: Investigating how cancer cells may develop resistance to the effects of this compound. ashpublications.org

By achieving these objectives, researchers aim to optimize the therapeutic use of this compound and potentially design new agents with enhanced efficacy and specificity. aacrjournals.org

Structure

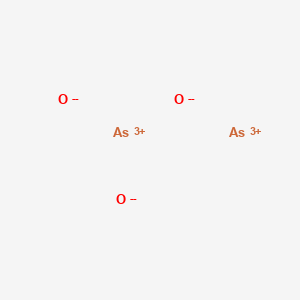

2D Structure

Propriétés

IUPAC Name |

arsenic(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2As.3O/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLQKAJBUDWPIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[As+3].[As+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2O3 | |

| Record name | ARSENIC TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2530 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | arsenic trioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Arsenic_trioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020103 | |

| Record name | Arsenic oxide (As2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.841 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Arsenic trioxide appears as white or transparent, glassy amorphous lumps or crystalline powder. Slightly soluble in water, but dissolves very slowly; more soluble in hot water. Noncombustible. Corrosive to metals in the presence of moisture. Toxic by ingestion., Dry Powder; Water or Solvent Wet Solid, Colorless or white solid; [ICSC] White powder; Soluble in water; May decompose in presence of moisture; [MSDSonline], WHITE LUMPS OR CRYSTALLINE POWDER. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2530 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Arsenic oxide (As2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsenic trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3751 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

869 °F at 760 mmHg (EPA, 1998), 460 °C | |

| Record name | ARSENIC TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2530 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN DIL HYDROCHLORIC ACID, IN ALKALI HYDROXIDE; SOL IN CARBONATE SOLN; PRACTICALLY INSOL IN ALC; PRACTICALLY INSOL IN CHLOROFORM, ETHER., Soluble in glycerol, In water, 1.7X10+4 mg/l @ 16 °C., Solubility in water, g/100ml at 20 °C: 1.2-3.7 | |

| Record name | ARSENIC TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.738 amorphous or vitreous; 3.865 arsenolite; 4.15 claudetite (EPA, 1998), 3.865 (cubes); 4.15 (rhombic crystals), Relative density (water = 1): 3.7-4.2 | |

| Record name | ARSENIC TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2530 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

66.1 mmHg at 593.6 °F (EPA, 1998), 0.000247 [mmHg], 2.47X10-4 mm Hg @ 25 °C | |

| Record name | ARSENIC TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2530 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Arsenic trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3751 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The crude product contains 95% arsenic trioxide (As2O3), 10,000-20,000 ppm antimony, 300-600 ppm lead and iron, 100-800 ppm copper, 300 ppm zinc, and 15 ppm cadmium, selenium, mercury, and tellurium. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White cubic crystals (Arsenolite), Colorless monoclinic crystals (Claudette), White or transparent, glassy, amorphous lumps or crystalline powder, Exists in 3 allotropic forms. The amorphous form ... the octahedral form ... the rhombic form | |

CAS No. |

1327-53-3 | |

| Record name | ARSENIC TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2530 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Arsenic trioxide [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001327533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic trioxide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/arsenic-trioxide-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Arsenic oxide (As2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsenic oxide (As2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

379 to 594.1 °F ; Arsenolite and claudetite forms sublime at 379 °F. (EPA, 1998), 313 °C (claudetite); 274 °C (arsenolite), 275-313 °C | |

| Record name | ARSENIC TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2530 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ARSENIC TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Molecular Mechanisms of Arsenic Trioxide Action

Cellular and Subcellular Target Interactions

The therapeutic effects of arsenic trioxide are rooted in its interactions with various cellular and subcellular components. It is known to interact with critical proteins, modulating their function and initiating cascades of events that ultimately determine the cell's fate. aacrjournals.orgtandfonline.com

Protein Interactions and Post-Translational Modifications

A key aspect of this compound's mechanism involves its ability to induce post-translational modifications of proteins, which are crucial for regulating their activity, localization, and stability. These modifications include SUMOylation and ubiquitination, which play a central role in the degradation of oncogenic proteins. biorxiv.orgustc.edu.cn

In the context of Acute Promyelocytic Leukemia (APL), the hallmark is a chromosomal translocation that creates a PML-RARα fusion protein. biorxiv.org This oncoprotein is a key driver of the disease, causing a block in the differentiation of myeloid cells. cancercareontario.ca this compound directly targets the PML portion of this fusion protein. patsnap.comnih.gov It binds to cysteine residues within the PML protein, leading to its oligomerization. ustc.edu.cnnih.gov This structural change enhances the protein's interaction with the Small Ubiquitin-like Modifier (SUMO)-conjugating enzyme UBC9, which in turn leads to increased SUMOylation and subsequent degradation of the PML-RARα protein by the proteasome. ustc.edu.cnnih.gov This degradation of the oncogenic fusion protein is a critical step in the therapeutic action of this compound in APL. aacrjournals.orgnih.govpnas.org

This compound significantly influences the SUMOylation and ubiquitination pathways. The process begins with arsenic binding to PML, which promotes its SUMOylation. ustc.edu.cnnih.gov This hyper-SUMOylation acts as a signal for the recruitment of the E3 ubiquitin ligase RNF4. researchgate.netresearchgate.net RNF4 then mediates the poly-ubiquitination of the SUMOylated PML and PML-RARα, marking them for degradation by the proteasome. researchgate.netresearchgate.net This arsenic-induced, SUMO-triggered, ubiquitin-mediated degradation pathway is a central mechanism of its action. researchgate.net The SUMO-conjugating enzyme Ubc9 is essential for this process. ustc.edu.cnoncotarget.com

| Target Protein | Modifying Enzyme(s) | Consequence of Modification |

| PML/PML-RARα | UBC9 (SUMO E2), RNF4 (E3 Ubiquitin Ligase) | Enhanced SUMOylation and subsequent poly-ubiquitination, leading to proteasomal degradation. ustc.edu.cnnih.govresearchgate.netresearchgate.net |

| MTHFD1 | SUMO-conjugating enzymes | Enhanced SUMOylation and subsequent proteolytic degradation. pnas.org |

| SHMT1 | SUMO-conjugating enzymes | Proteolytic degradation. pnas.org |

This compound induces apoptosis by modulating the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. por-journal.com Studies have shown that this compound treatment leads to the downregulation of the anti-apoptotic proteins Bcl-2 and Mcl-1. biorxiv.orge-crt.orgnih.gov Concurrently, it upregulates the expression of pro-apoptotic proteins such as Bax and Bim. nih.govaacrjournals.orgspandidos-publications.com This shift in the balance towards pro-apoptotic members of the Bcl-2 family promotes the release of cytochrome c from the mitochondria, a key event in the intrinsic pathway of apoptosis. por-journal.comhilarispublisher.com In some cell lines, this compound-induced apoptosis is associated with the proteolytic cleavage of Bax into a more potent pro-apoptotic form. aacrjournals.org

| Bcl-2 Family Protein | Effect of this compound | Functional Consequence |

| Bcl-2 | Downregulation of expression. e-crt.orghilarispublisher.comnih.gov | Promotes apoptosis. |

| Mcl-1 | Downregulation of expression. biorxiv.orge-crt.orgnih.gov | Promotes apoptosis. |

| Bax | Upregulation of expression and proteolytic cleavage. nih.govaacrjournals.orghilarispublisher.com | Promotes apoptosis. |

| Bim | Upregulation of expression. spandidos-publications.com | Promotes apoptosis. |

The induction of apoptosis by this compound involves the activation of the caspase cascade. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be initiated. spandidos-publications.com The intrinsic pathway is often triggered by the release of cytochrome c from the mitochondria, which leads to the activation of caspase-9. por-journal.come-crt.org The extrinsic pathway can involve the activation of caspase-8. spandidos-publications.comspandidos-publications.com Both initiator caspases, caspase-8 and caspase-9, can then activate the executioner caspase, caspase-3. por-journal.come-crt.orgspandidos-publications.com Activated caspase-3 is responsible for cleaving various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the execution of apoptosis. nih.govpsu.edu Studies have demonstrated the activation of caspase-3, caspase-7, caspase-8, and caspase-9 in various cancer cell lines following treatment with this compound. e-crt.orgnih.govnih.gov However, some research also points to caspase-independent cell death mechanisms induced by this compound. aacrjournals.orgnih.gov

The tumor suppressor protein p53, often referred to as the "guardian of the genome," plays a critical role in this compound's mechanism of action. ludwigcancerresearch.org In some cancer cells, this compound exposure leads to the upregulation and accumulation of p53. aacrjournals.org This can, in turn, activate p53-downstream proteins like p21, contributing to growth arrest and apoptosis. aacrjournals.org Furthermore, recent studies have revealed that this compound can directly bind to and rescue the function of certain mutated forms of p53. ludwigcancerresearch.orgnih.govresearchgate.net By binding to a cryptic allosteric site on the mutant p53 protein, this compound can stabilize its structure and restore its tumor-suppressive transcriptional activity. nih.govresearchgate.net This finding suggests a broader potential application for this compound in treating cancers with specific p53 mutations. ludwigcancerresearch.orgrcsb.org The degradation of the PML-RARα fusion protein in APL can also lead to the reformation of PML nuclear bodies and the activation of p53 signaling. biorxiv.org

Interaction with SMRT Corepressor and Nuclear Receptor Pathways

This compound has been shown to be a potent inhibitor of the interaction between the Silencing Mediator of Retinoic Acid and Thyroid Hormone Receptor (SMRT) corepressor and its transcription factor partners. nih.gov This inhibitory effect is significant because the SMRT complex is crucial for transcriptional repression by a variety of nuclear receptors. nih.gov Research indicates that this compound can interfere with the ability of SMRT to interact with nuclear receptors, including the aberrant promyelocytic leukemia-retinoic acid receptor alpha (PML-RARα) oncoprotein found in acute promyelocytic leukemia (APL). nih.govnih.gov

The mechanism of this interference is partly mediated through the activation of mitogen-activated protein (MAP) kinase cascades. nih.govnih.gov This activation leads to the phosphorylation of the SMRT protein, causing it to dissociate from its nuclear receptor partners and relocate from the nucleus to the cytoplasm. nih.gov This disruption of the SMRT-nuclear receptor interaction can have a significant impact on the signaling of several nuclear receptors. jci.org

Furthermore, studies have demonstrated that this compound inhibits the transactivation and gene expression of not only retinoic acid receptors (RARs) but also other nuclear receptors that form heterodimers with the retinoid X receptor (RXR). jci.org This inhibition is not due to a decrease in the protein levels of these nuclear receptors but rather involves the phosphorylation of RXRα. jci.org Specifically, the c-Jun N-terminal kinase (JNK) pathway is implicated in this this compound-induced inhibition of nuclear receptor transactivation. jci.org

| Key Interaction | Mechanism | Consequence |

| SMRT and Nuclear Receptors | This compound activates MAP kinase cascades, leading to SMRT phosphorylation. nih.govnih.gov | Dissociation of SMRT from nuclear receptors and its relocalization to the cytoplasm, inhibiting transcriptional repression. nih.gov |

| RXRα-heterodimerizing Nuclear Receptors | This compound induces phosphorylation of RXRα via the JNK pathway. jci.org | Inhibition of transactivation and gene expression by these nuclear receptors. jci.org |

Influence on Human Ether-à-go-go-Related Gene (hERG) Channel Trafficking

The human ether-à-go-go-related gene (hERG) encodes a critical potassium ion channel involved in cardiac repolarization. nih.govnih.gov this compound has been identified as a compound that can interfere with the proper trafficking of this channel to the cell surface. nih.govresearchgate.net This interference is a significant factor in the cardiotoxicity associated with the compound. oup.com

Research has shown that this compound inhibits the maturation and surface expression of the hERG protein. researchgate.net The mechanism behind this involves the disruption of the interaction between hERG and chaperone proteins, such as Hsp70 and Hsp90, which are essential for the proper folding and transport of the channel from the endoplasmic reticulum. oup.com By impeding the formation of these hERG-chaperone complexes, this compound restricts the forward trafficking of the channel to the cell membrane. oup.com

In addition to inhibiting forward trafficking, recent studies suggest that this compound may also accelerate the degradation of hERG channels already present on the cell surface through a lysosomal pathway. oup.com This dual effect of inhibiting new channel delivery and promoting the removal of existing channels leads to a reduced number of functional hERG channels at the plasma membrane. nih.govoup.com This reduction in hERG channel density is a primary cause of the observed prolongation of the QT interval in the heart's electrical cycle. nih.govresearchgate.net

| Effect of this compound | Mechanism | Consequence |

| Reduced hERG surface expression | Inhibition of hERG-chaperone (Hsp70/Hsp90) complex formation, impeding forward trafficking. nih.govoup.com | Decreased density of functional hERG channels on the cell surface. nih.gov |

| Accelerated hERG degradation | Promotion of lysosomal degradation of mature hERG channels from the plasma membrane. oup.com | Further reduction in the number of hERG channels, contributing to QT prolongation. nih.govoup.com |

Organelle-Specific Perturbations

This compound exerts profound effects on mitochondria, the powerhouses of the cell, playing a central role in its cytotoxic and apoptotic actions. researchgate.netpatsnap.com It directly targets mitochondria, leading to a cascade of events that ultimately contribute to cell death. researchgate.net

A key and early event in this compound-induced apoptosis is the disruption of the mitochondrial transmembrane potential (ΔΨm). spandidos-publications.comnih.govpor-journal.com The compound induces a significant reduction or collapse of the ΔΨm. researchgate.netspandidos-publications.com This depolarization of the mitochondrial membrane is a critical step that precedes the release of pro-apoptotic factors from the mitochondria. researchgate.net Studies have shown that this compound treatment leads to a notable decrease in ΔΨm in various cell types. spandidos-publications.come-crt.org This effect is often associated with an increase in intracellular reactive oxygen species (ROS), which can further contribute to mitochondrial damage. spandidos-publications.come-crt.org

Following the loss of mitochondrial transmembrane potential, the outer mitochondrial membrane becomes permeabilized, leading to the release of proteins from the intermembrane space into the cytoplasm. spandidos-publications.comoup.com One of the most critical of these proteins is cytochrome c. spandidos-publications.comnih.gove-crt.org The release of cytochrome c into the cytosol is a pivotal event in the intrinsic pathway of apoptosis. patsnap.com Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, a protein complex that activates caspase-9 and subsequently the executioner caspase-3, leading to the dismantling of the cell. patsnap.comoup.com The release of cytochrome c is a consistent finding in cells undergoing apoptosis induced by this compound. spandidos-publications.compor-journal.come-crt.org This release is often dependent on the pro-apoptotic Bcl-2 family proteins, Bax and Bak. oup.comtandfonline.com

In addition to cytochrome c, this compound also triggers the release of another important mitochondrial protein, the Apoptosis-Inducing Factor (AIF). spandidos-publications.comnih.gove-crt.org Unlike the cytochrome c pathway, which is caspase-dependent, AIF mediates a caspase-independent pathway of cell death. nih.gov Following its release from the mitochondria, AIF translocates to the nucleus. nih.govaacrjournals.org In the nucleus, AIF induces chromatin condensation and large-scale DNA fragmentation, contributing to cell death. spandidos-publications.com The translocation of AIF from the mitochondria to the nucleus has been observed in various cell lines treated with this compound and represents another significant mechanism by which this compound induces apoptosis. spandidos-publications.comnih.govnih.gov

| Mitochondrial Event | Description | Downstream Effect |

| Mitochondrial Transmembrane Potential Alteration | This compound induces a rapid and significant decrease in the mitochondrial transmembrane potential (ΔΨm). researchgate.netspandidos-publications.com | Destabilization of the mitochondrial membrane, priming it for the release of pro-apoptotic factors. researchgate.net |

| Cytochrome c Release | Following ΔΨm collapse, cytochrome c is released from the mitochondrial intermembrane space into the cytoplasm. spandidos-publications.come-crt.org | Initiates the caspase-dependent apoptotic pathway through the formation of the apoptosome and activation of caspase-9. patsnap.comoup.com |

| AIF Translocation | This compound also causes the release of AIF from the mitochondria. spandidos-publications.comnih.gov | AIF moves to the nucleus, where it causes caspase-independent chromatin condensation and DNA fragmentation. nih.govspandidos-publications.com |

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway Inhibition

This compound has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for cell survival and proliferation. patsnap.comnih.gov This inhibition is a key component of its apoptotic action in various leukemia cells. spandidos-publications.comdoi.org The inactivation of Akt by this compound can occur through dephosphorylation at key residues like Ser473 and Thr308. spandidos-publications.com

The PI3K/Akt pathway can confer resistance to this compound. nih.govunicas.it Cell lines with high levels of activated Akt are often less sensitive to the apoptotic effects of this compound. nih.govdoi.org Conversely, pharmacological inhibitors of PI3K or Akt, such as LY294002 and wortmannin, can enhance the cytotoxicity of this compound in resistant cells. nih.govspandidos-publications.com The mechanism of PI3K/Akt inhibition by this compound can also involve the upregulation of PTEN, a tumor suppressor that negatively regulates this pathway. aacrjournals.org

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway Downregulation

This compound can downregulate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. aacrjournals.orgresearchgate.net This pathway is crucial for cytokine-mediated signaling that drives the growth and survival of many hematopoietic cells. mdpi.com Arsenic has been found to directly interact with and inhibit JAK tyrosine kinases, thereby preventing the subsequent phosphorylation and activation of STAT proteins. nih.gov This inhibition appears to be independent of arsenic's effects on MAPK pathways. nih.gov

The downregulation of STAT activation by this compound has been observed for STAT3 and STAT5 in the context of various leukemias. aacrjournals.org By inhibiting upstream protein tyrosine kinases like JAKs, as well as oncogenic kinases such as FLT3 and BCR/ABL, this compound effectively reduces the phosphorylation and activity of their downstream STAT targets. aacrjournals.org This disruption of JAK/STAT signaling contributes to the anti-leukemic effects of this compound. nih.gov

Nuclear Factor-kappa B (NF-κB) Pathway Activity Modulation

The effect of this compound on the Nuclear Factor-kappa B (NF-κB) pathway is complex and can be concentration-dependent. cdc.gov In many cancer cells, NF-κB is constitutively active and promotes survival by upregulating anti-apoptotic genes. nih.gov this compound can inhibit NF-κB activity, which contributes to its pro-apoptotic effects. nih.govnih.gov This inhibition can occur by preventing the degradation of the inhibitory IκBα protein, thereby sequestering NF-κB in the cytoplasm. nih.gov

By inhibiting NF-κB, this compound can lead to the downregulation of NF-κB target genes that protect against apoptosis, such as Bcl-2, Bcl-xL, and XIAP. nih.gov In some instances, the inhibition of NF-κB by this compound is linked to the inactivation of the PI3K/Akt pathway. unicas.it However, at lower, physiologically relevant concentrations, this compound has also been reported to activate NF-κB, suggesting a dual role depending on the cellular context and dosage. cdc.gov

Activator Protein 1 (AP-1) Transcriptional Factor Regulation

This compound is a known regulator of the Activator Protein 1 (AP-1) transcriptional factor. oncotarget.com AP-1 is a heterodimeric protein complex, typically composed of proteins from the Jun and Fos families, that regulates gene expression in response to a wide array of stimuli, including stress and growth factors. wikipedia.orgfrontiersin.org

Arsenic stimulates AP-1 activity, stability, and its ability to bind to DNA. oncotarget.com This is achieved through several mechanisms, including the activation of the JNK signaling pathway which, in turn, leads to the induction and phosphorylation of c-Jun and c-Fos. oncotarget.com Arsenic can also induce histone modifications at the chromatin sites of c-Fos and c-Jun, leading to their activation. oncotarget.com The activation of AP-1 by this compound can influence various cellular processes, including proliferation and differentiation. rug.nl In some cell types, the pro-proliferative effects of this compound have been linked to AP-1-mediated mechanisms. rug.nlresearchgate.net

| Signaling Pathway/Factor | Primary Effect of this compound | Research Findings |

| PI3K/Akt Pathway | Inhibition | Inactivates Akt via dephosphorylation; Upregulates PTEN. aacrjournals.orgspandidos-publications.com |

| JAK/STAT Pathway | Downregulation | Directly inhibits JAK tyrosine kinases, leading to decreased STAT phosphorylation. aacrjournals.orgnih.gov |

| NF-κB Pathway | Modulation (often inhibition) | Inhibits IκBα degradation, downregulates anti-apoptotic target genes. nih.govnih.gov |

| AP-1 Factor | Regulation (activation) | Stimulates activity via JNK pathway and histone modifications. oncotarget.com |

LIF/JAK1/STAT3 and NF-kB Signaling in Cellular Differentiation

Recent research has illuminated the role of this compound in promoting the differentiation of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapeutic resistance and recurrence. One of the key mechanisms identified is the synergistic inhibition of two critical signaling pathways: the Leukemia Inhibitory Factor (LIF)/Janus Kinase 1 (JAK1)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway and the Nuclear Factor-kappa B (NF-kB) pathway. nih.govnih.govresearchgate.net

In hepatocellular carcinoma (HCC), for instance, studies have demonstrated that this compound effectively induces the differentiation of CSCs. nih.govnih.govresearchgate.net This is achieved by downregulating the expression of CSC-related genes and suppressing their tumorigenic capacity. nih.govnih.govresearchgate.net Mechanistically, ATO treatment leads to a significant decrease in the phosphorylation of JAK1 and STAT3, key components of the LIF/JAK1/STAT3 pathway. nih.gov Concurrently, this compound depresses the activation of the NF-kB pathway. nih.govresearchgate.net The NF-kB signaling pathway is involved in various biological processes, including cell proliferation and differentiation, and is crucial for the maintenance of many types of stem cells, including CSCs. gavinpublishers.com

The simultaneous suppression of both the LIF/JAK1/STAT3 and NF-kB signaling pathways appears to be a central molecular mechanism driving the differentiation-inducing effects of this compound in certain cancer models. nih.govnih.govresearchgate.net This dual inhibition disrupts the signaling networks that maintain the undifferentiated and self-renewing state of CSCs, pushing them towards a more mature, less malignant phenotype.

Oxidative Stress and Cellular Redox Homeostasis Perturbation

A fundamental aspect of this compound's mechanism of action is its ability to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. frontiersin.org This disruption of cellular redox homeostasis is a key driver of its cytotoxic effects.

Reactive Oxygen Species (ROS) Generation and Accumulation

This compound treatment leads to a significant increase in the intracellular levels of ROS, including superoxide (B77818) radicals and hydrogen peroxide. mdpi.comdovepress.comiiarjournals.orgnih.govresearchgate.netspandidos-publications.com This overproduction of ROS can be attributed to several mechanisms. Arsenic can induce mitochondrial dysfunction, leading to electron leakage from the electron transport chain and subsequent ROS generation. nih.govresearchgate.net Additionally, this compound can activate enzymes such as NADPH oxidase, which directly produce ROS. nih.gov The accumulation of these highly reactive molecules can inflict damage on various cellular components, including lipids, proteins, and DNA. mdpi.com

Glutathione (B108866) (GSH) Depletion and Antioxidant System Dysregulation

The cell possesses a sophisticated antioxidant defense system to counteract the damaging effects of ROS, with glutathione (GSH) being a central player. This compound has been shown to significantly reduce intracellular GSH levels. aacrjournals.orgdovepress.comnih.govresearchgate.netspandidos-publications.com This depletion occurs because arsenic has a high affinity for sulfhydryl groups and can directly bind to GSH, rendering it ineffective. mdpi.com

Furthermore, this compound can dysregulate other key components of the antioxidant system. It can inhibit the activity of enzymes responsible for recycling oxidized glutathione (GSSG) back to its reduced form (GSH), such as glutathione reductase. mdpi.com The activity of other antioxidant enzymes like superoxide dismutase (SOD) and catalase may also be altered, further compromising the cell's ability to manage oxidative stress. mdpi.comnih.gov

Impact on Cellular Thiol Oxidation and Redox Potential

The depletion of GSH and the broader dysregulation of the antioxidant system lead to a significant shift in the cellular redox potential towards a more oxidizing environment. This has profound consequences for cellular function. The redox state of many proteins, particularly the sulfhydryl groups on cysteine residues, is critical for their activity. aacrjournals.org Arsenic-induced oxidative stress can lead to the oxidation of these critical thiol groups, altering protein structure and function. aacrjournals.orgresearchgate.net This can affect a wide range of cellular processes, including enzyme catalysis, signal transduction, and transcription factor activity. pnas.org The thioredoxin (Trx) system, another major thiol-dependent antioxidant system, is also a target of this compound, which can inhibit thioredoxin reductase, further contributing to the disruption of redox homeostasis. pnas.orgnih.gov

DNA, Gene Expression, and Epigenetic Regulation

This compound exerts significant effects on the integrity and function of the genetic material, contributing to its cytotoxic and carcinogenic properties. These effects encompass direct DNA damage, interference with DNA repair mechanisms, and alterations in gene expression and epigenetic modifications.

Mechanisms of DNA Damage Induction and DNA Repair Process Interference

This compound is a potent inducer of DNA damage, including the formation of DNA strand breaks. mdpi.complos.org This genotoxicity is largely mediated by the induction of oxidative stress. mdpi.com The ROS generated by this compound can attack DNA, leading to lesions such as oxidized bases and single- and double-strand breaks. nih.govplos.org

Modulation of Cell Cycle Regulatory Proteins

This compound orchestrates a significant impact on the cell cycle machinery by modulating the expression and activity of key regulatory proteins. This intervention is a cornerstone of its cytostatic and cytotoxic effects. Research has illuminated its ability to interfere with the intricate balance of proteins that govern cell cycle progression, particularly the G1/S transition.

Studies in various cancer cell lines, especially in acute promyelocytic leukemia (APL), have demonstrated that this compound treatment leads to a significant downregulation of the E2F transcription factor 1 (E2F1) and its downstream target, cyclin E. nih.govresearchoutreach.orgnih.gov E2F1 is a pivotal protein that drives the expression of genes necessary for DNA replication and cell cycle progression. sdbonline.org Its inhibition by this compound is a critical event in halting cellular proliferation.

Concurrently, this compound has been shown to stimulate the expression and activation of the retinoblastoma protein (pRb). nih.govresearchoutreach.org The pRb protein acts as a tumor suppressor by binding to and inactivating E2F1, thereby preventing the transcription of genes required for the S phase. sdbonline.org this compound enhances the interaction between pRb and E2F1, effectively putting a brake on the cell cycle. nih.govnih.gov This effect is, in part, mediated by the phosphorylation of pRb at specific residues, such as S608 and T373. nih.govnih.govaacrjournals.org

Furthermore, the tumor suppressor protein p21WAF1/KIP1, a cyclin-dependent kinase inhibitor, is also implicated in the molecular action of this compound. In some cellular contexts, this compound can induce the expression of p21WAF1/KIP1, which further contributes to cell cycle arrest by inhibiting the activity of cyclin-CDK complexes. nih.gov The interplay between these molecules underscores a multi-pronged approach by which this compound disrupts the normal cell cycle, leading to an inhibition of cancer cell proliferation. The effects of this compound on these proteins are often concentration-dependent and can be influenced by the p53 tumor suppressor protein status of the cells. nih.govresearchoutreach.orgnih.gov

Table 1: Modulation of Cell Cycle Regulatory Proteins by this compound

| Protein | Effect of this compound | Cell Lines Studied | Observed Consequence |

|---|---|---|---|

| E2F1 | Downregulation of expression | KG1a, NB4, HL-60 (APL cells) | Inhibition of cell proliferation |

| Cyclin E | Downregulation of expression | KG1a, NB4, HL-60 (APL cells) | Inhibition of cell proliferation |

| pRb | Stimulation of expression and phosphorylation | KG1a, NB4 (APL cells) | Enhanced binding to E2F1, cell cycle arrest |

| p21WAF1/KIP1 | Upregulation of expression | A431 (epidermoid carcinoma) | Cell growth arrest |

Alterations in DNA Methylation Patterns

This compound is a potent modulator of the epigenome, with a significant capacity to alter DNA methylation patterns. These changes, encompassing both hypomethylation and hypermethylation, can lead to the reactivation of silenced tumor suppressor genes or the silencing of oncogenes, respectively.

A primary mechanism by which this compound induces these changes is through the inhibition of DNA methyltransferases (DNMTs). spandidos-publications.comnih.gov Research has shown that this compound can decrease the mRNA expression and enzymatic activity of DNMT1, DNMT3a, and DNMT3b. spandidos-publications.comkarger.com This inhibition leads to a global or gene-specific reduction in DNA methylation.

One of the key consequences of this hypomethylating activity is the re-expression of tumor suppressor genes that were silenced by promoter hypermethylation. For instance, this compound has been shown to demethylate the promoters and restore the expression of the cyclin-dependent kinase inhibitor genes CDKN2A (p16) and CDKN2B (p15) in various hematologic malignant cell lines. spandidos-publications.comnih.gov Similarly, it can reverse the hypermethylation and restore the expression of the TMS1 gene in K562 leukemia cells. karger.comdrugbank.com In colorectal cancer cells, this compound has been found to decrease the methylation of the promoters of RBL1 (p107), CHFR, and p16, leading to their re-expression. nih.gov

Table 2: Effects of this compound on DNA Methylation

| Gene/Element | Change in Methylation | Cell Lines Studied | Associated Outcome |

|---|---|---|---|

| Global DNA | Hypomethylation | HepG2 (hepatocarcinoma) | Altered gene expression |

| ***CDKN2B* (p15)** | Promoter Demethylation | Molt4, MUTZ-1 | Re-expression of tumor suppressor |

| ***CDKN2A* (p16)** | Promoter Demethylation | U937, U266, CA46, Colorectal cancer cells | Re-expression of tumor suppressor |

| TMS1 | Promoter Demethylation | K562 (leukemia) | Re-expression and induction of apoptosis |

| ***RBL1* (p107)** | Promoter Demethylation | Colorectal cancer cells | Re-expression of cell cycle regulator |

Histone Modification Patterns and Chromatin Remodeling

Beyond DNA methylation, this compound exerts significant control over the epigenetic landscape by altering histone modification patterns, which in turn leads to chromatin remodeling and changes in gene expression. Histone modifications, such as acetylation and methylation, are critical for regulating the accessibility of DNA to transcription factors.

This compound has been shown to induce both global and gene-specific changes in histone acetylation. For example, exposure to this compound can lead to a decrease in the global level of histone H4 lysine (B10760008) 16 acetylation (H4K16ac). plos.orgnih.gov This is, in part, due to the direct interaction of arsenic with the histone acetyltransferase hMOF, leading to an inhibition of its activity. plos.orgnih.gov Conversely, other studies have reported an increase in histone H3 lysine 9 acetylation (H3K9ac) in certain cell types. semanticscholar.org Gene-specific histone modifications have also been observed, such as the phosphoacetylation of histone H3 at the promoters of the c-fos and c-jun proto-oncogenes. frontiersin.org

In addition to acetylation, this compound influences histone methylation. It can induce complex changes in methylation patterns, including increases in H3K9 dimethylation and H3K4 trimethylation, and a decrease in H3K27 trimethylation in A549 lung cancer cells. frontiersin.orgmdpi.com These modifications are associated with both gene activation and repression, contributing to the pleiotropic effects of this compound. The alteration of these histone marks can change the chromatin structure, making it either more open (euchromatin) and transcriptionally active, or more condensed (heterochromatin) and transcriptionally repressed. This remodeling of chromatin is a fundamental mechanism by which this compound controls gene expression programs related to cell proliferation, differentiation, and apoptosis.

Table 3: this compound-Induced Histone Modifications

| Histone Mark | Change Observed | Cellular Context | Potential Consequence |

|---|---|---|---|

| H4K16ac | Global decrease | HeLa, HEK293T cells | Altered gene expression |

| H3K9ac | Increase | HEK293T cells, Hepatocellular carcinoma cells | Altered gene expression, inhibition of HDAC activity |

| H3K9me2/me3 | Increase | A549 (lung cancer) | Altered gene expression |

| H3K4me3 | Increase | A549 (lung cancer) | Altered gene expression |

| H3K27me3 | Decrease | A549 (lung cancer) | Altered gene expression |

| H3 Phosphoacetylation | Increase at specific promoters | Human diploid fibroblasts | Upregulation of c-fos and c-jun |

Regulation of Non-coding RNAs

The regulatory reach of this compound extends to the realm of non-coding RNAs, including microRNAs (miRNAs) and circular RNAs (circRNAs), which are crucial post-transcriptional regulators of gene expression.

This compound has been found to modulate the expression of numerous miRNAs. For example, it can upregulate the tumor-suppressive miRNA let-7a in breast cancer cells, which contributes to the inhibition of cell growth and invasion. nih.gov In another study on breast cancer cells, this compound was shown to downregulate the expression of the human ether-à-go-go-related gene (hERG) by upregulating miR-328. spandidos-publications.com Conversely, this compound can also inhibit the expression of certain oncomiRs, such as miR-182-5p in glioblastoma cells, leading to the upregulation of the antioxidant molecule Sestrin-2. oncotarget.com The dysregulation of these miRNAs by this compound can have profound effects on various cellular processes, including proliferation, apoptosis, and motility. nih.govmdpi.comnih.gov

More recently, the impact of this compound on circular RNAs has begun to be explored. CircRNAs can act as "sponges" for miRNAs, thereby regulating their availability to target messenger RNAs (mRNAs). In the context of rheumatoid arthritis, this compound was found to inhibit angiogenesis by downregulating circHIPK3, which in turn affected the miR-149-5p/FOXO1/VEGF signaling axis. x-mol.net Another study identified that circRNA-0028171 is involved in this compound-induced apoptosis in vascular endothelial cells; its overexpression inhibited apoptosis, while its knockdown promoted it. nih.gov Furthermore, fusion-circRNAs, generated from chromosomal translocations, have been implicated in the development of resistance to this compound in leukemic cells. frontiersin.org These findings indicate that the modulation of non-coding RNAs is an important layer of regulation in the molecular mechanism of this compound.

Table 4: Regulation of Non-coding RNAs by this compound

| Non-coding RNA | Type | Change in Expression | Cellular Context | Functional Outcome |

|---|---|---|---|---|

| let-7a | miRNA | Upregulation | Breast cancer cells | Inhibition of cell growth and invasion |

| miR-328 | miRNA | Upregulation | Breast cancer cells (MCF-7) | Downregulation of hERG, inhibition of tumor growth |

| miR-182-5p | miRNA | Downregulation | Glioblastoma cells (S1) | Upregulation of SESN2, anti-oxidant effects |

| circHIPK3 | circRNA | Downregulation | Rheumatoid arthritis fibroblast-like synoviocytes | Inhibition of angiogenesis |

| circRNA-0028171 | circRNA | Downregulation | Human umbilical vein endothelial cells (HUVECs) | Induction of apoptosis |

| f-circRNAs | circRNA | Implicated in resistance | Leukemic cells | Protection of leukemic cells from apoptosis |

Comprehensive Gene Expression Profiling and Transcriptomic Analysis

To gain a holistic understanding of the cellular response to this compound, comprehensive gene expression profiling and transcriptomic analyses have been employed. These powerful techniques allow for the simultaneous measurement of the expression levels of thousands of genes, providing a global snapshot of the molecular perturbations induced by the compound.

Transcriptomic analyses of cells treated with this compound have revealed widespread changes in gene expression, affecting numerous cellular pathways. nih.gov Whole transcriptome analysis in this compound-treated mouse myocardium identified differentially expressed mRNAs, lncRNAs, miRNAs, and circRNAs. nih.gov Functional annotation of these altered genes pointed towards the enrichment of pathways such as the Wnt, Hippo, and Notch signaling pathways. nih.gov

In human liver cells exposed to low doses of arsenic, gene expression analysis showed significant alterations in gene clusters involved in DNA damage response and repair, inflammation, oxidative stress response, and metal homeostasis. mdpi.com These global expression studies have been instrumental in identifying novel targets and pathways affected by this compound, moving beyond the initially characterized mechanisms. For instance, such analyses have highlighted the compound's impact on oncogenes like Met, where chronic exposure can lead to an addiction to this signaling pathway, enhancing tumor aggressiveness. oncotarget.com

These comprehensive profiling studies are crucial for constructing a complete picture of the molecular action of this compound. By identifying the full spectrum of genes and pathways that are dysregulated, researchers can better understand its therapeutic effects as well as its toxicological properties. The data generated from these analyses provide a rich resource for hypothesis generation and the identification of potential biomarkers of response or resistance.

Cellular Responses Elicited by Arsenic Trioxide

Apoptosis Induction Pathways

Arsenic trioxide is known to induce apoptosis in various cancer cell lines through multiple mechanisms. nih.gov Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. nih.gov

Intrinsic (Mitochondria-Mediated) Apoptosis Initiation

The intrinsic pathway of apoptosis is a primary mechanism through which this compound exerts its effects. nih.gov This pathway centers on the mitochondria, which, in response to apoptotic stimuli, undergo changes that lead to the release of pro-apoptotic proteins into the cytosol. nih.gove-crt.org this compound has been shown to activate the mitochondria-mediated intrinsic apoptotic pathway in several cancer cell lines, including colon cancer and leukemia cells. nih.govnih.gov

Key events in this compound-induced intrinsic apoptosis include:

Generation of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS, which induces oxidative stress. e-crt.orgpatsnap.com

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bim) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins of the Bcl-2 family is crucial in regulating the intrinsic pathway. nih.govpor-journal.com this compound has been shown to upregulate the expression of pro-apoptotic proteins like Bax and Bim, while downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1. nih.gove-crt.orgspandidos-publications.com

Release of Cytochrome c: The altered balance of Bcl-2 family proteins leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c from the mitochondria into the cytosol. nih.gove-crt.org

Caspase Activation: In the cytosol, cytochrome c participates in the formation of the apoptosome, which activates initiator caspases like caspase-9. patsnap.comcapes.gov.br This, in turn, activates executioner caspases such as caspase-3. nih.govcapes.gov.br

A critical event in the intrinsic apoptotic pathway induced by this compound is the disruption and collapse of the mitochondrial membrane potential (ΔΨm). e-crt.orgnih.gov This depolarization of the mitochondrial membrane is often a consequence of increased reactive oxygen species (ROS) production and the altered expression of Bcl-2 family proteins. e-crt.orgiiarjournals.org The loss of ΔΨm is a key step that precedes the release of cytochrome c and other pro-apoptotic factors from the mitochondria. e-crt.orgpor-journal.com Studies have demonstrated that this compound induces a dose-dependent loss of mitochondrial membrane potential in various cancer cells, including those of colorectal cancer and leukemia. e-crt.orgnih.gov

Extrinsic (Death Receptor-Mediated) Apoptosis Initiation

The extrinsic pathway of apoptosis is initiated by the binding of death ligands to their corresponding death receptors on the cell surface. e-crt.org While the intrinsic pathway is a major mechanism of this compound-induced apoptosis, some studies suggest a potential, though less prominent, role for the extrinsic pathway. For instance, in some cell lines, this compound has been observed to activate caspase-8 and caspase-10, which are key initiator caspases in the death receptor pathway. e-crt.orgaacrjournals.org However, other research indicates that this compound-induced cell death can occur independently of the extrinsic death receptor pathway, as it was not blocked by inhibitors of caspase-8 or FADD (Fas-Associated Death Domain). nih.govashpublications.org Therefore, the involvement of the extrinsic pathway in this compound-mediated apoptosis appears to be cell-type specific and may not be a universal mechanism.

Cellular Differentiation Promotion

In addition to inducing apoptosis, this compound is known to promote cellular differentiation, particularly in the context of acute promyelocytic leukemia (APL). nih.govnih.gov

Granulocytic Differentiation Induction in Leukemic Cells

A hallmark of APL is the presence of a chromosomal translocation that results in the PML-RARα fusion protein, which blocks the normal differentiation of myeloid cells at the promyelocyte stage. nih.govoncotarget.com this compound has been shown to induce the differentiation of these leukemic cells into mature granulocytes. nih.govplos.org

The primary mechanism for this differentiation induction involves the degradation of the PML-RARα oncoprotein. patsnap.comnih.gov this compound binds to the PML portion of the fusion protein, leading to its sumoylation and subsequent degradation by the proteasome. nih.govoncotarget.com The degradation of PML-RARα releases the block on myeloid differentiation, allowing the leukemic cells to mature. patsnap.comnih.gov This effect is particularly prominent at lower concentrations of this compound, while higher concentrations tend to favor apoptosis. plos.orgplos.org The induction of differentiation by this compound can be further enhanced by other agents, such as all-trans retinoic acid (ATRA) and granulocyte colony-stimulating factor (G-CSF). nih.govmdpi.com

Table 1: Cellular Responses to this compound

| Cellular Process | Key Mechanisms | Involved Proteins/Factors | Cell Types Studied |

|---|---|---|---|

| Intrinsic Apoptosis | Mitochondrial membrane potential collapse, ROS generation, Cytochrome c release | Bcl-2 family (Bax, Bcl-2), Caspases (9, 3) | Colon cancer cells, Leukemia cells nih.govnih.gov |

| Extrinsic Apoptosis | Death receptor activation | Caspases (8, 10), FADD | Some cancer cell lines e-crt.orgaacrjournals.org |

| Caspase-Independent Apoptosis | AIF release from mitochondria | Apoptosis-Inducing Factor (AIF) | Myeloma cells, other cancer cells e-crt.orgnih.gov |

| Granulocytic Differentiation | Degradation of PML-RARα fusion protein | PML-RARα, Proteasome | Acute Promyelocytic Leukemia (APL) cells patsnap.comnih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 5-Fu |

| All-trans retinoic acid (ATRA) |

| This compound (ATO) |

| Buthionine sulfoximine |

| Cisapride |

| Dexamethasone |

| Doxorubicin |

| Indigo |

| N-acetyl-L-cysteine |

| Okadaic acid |

| Tetra-arsenic tetra-sulfide |

| t-butoxy carbonyl-Asp.fluoromethylketone |

Differentiation Induction in Cancer Stem Cells

This compound has demonstrated the capacity to induce the differentiation of cancer stem cells (CSCs), a subpopulation of cells within a tumor responsible for initiation, progression, and recurrence. In hepatocellular carcinoma (HCC), this compound effectively prompts the differentiation of CSCs by downregulating genes associated with the stem cell phenotype and reducing their tumor-forming ability. nih.govnih.gov This process is linked to the synergistic inhibition of the Leukemia Inhibitory Factor (LIF)/Janus Kinase 1 (JAK1)/Signal Transducer and Activator of Transcription 3 (STAT3) and the Nuclear Factor-kappa B (NF-κB) signaling pathways. nih.govnih.gov

Similarly, in glioblastoma, a low concentration of this compound has been found to induce the differentiation of glioblastoma CSCs. plos.org This effect suggests a therapeutic strategy aimed at maturing CSCs into non-tumorigenic cells, thereby potentially overcoming resistance to conventional therapies. nih.gov Research has also indicated that this compound can inhibit the self-renewal of cancer stem-like cells in lung cancer and gliomas, in part by downregulating pathways such as Notch and Gli1. e-century.us

Table 1: Effects of this compound on Cancer Stem Cell Differentiation

| Cancer Type | Key Findings | Affected Signaling Pathways | Reference |

|---|---|---|---|

| Hepatocellular Carcinoma (HCC) | Induces differentiation, downregulates CSC-related genes, suppresses tumorigenicity. | LIF/JAK1/STAT3, NF-κB | nih.govnih.gov |

| Glioblastoma (GBM) | Induces differentiation of cancer stem-like cells. | Not specified in detail | plos.org |

Angiogenesis and Lymphangiogenesis Inhibition

This compound exerts significant inhibitory effects on angiogenesis and lymphangiogenesis, the processes of forming new blood and lymphatic vessels, respectively. These processes are critical for tumor growth and metastasis. The anti-angiogenic activity of this compound has been observed in various cancer models, including lung and gastric cancer. spandidos-publications.comnih.govwjgnet.com

Endothelial Cell Proliferation and Migration Suppression

A fundamental mechanism by which this compound inhibits angiogenesis is through the suppression of endothelial cell proliferation and migration. Studies have shown that this compound attenuates the proliferation of human lymphatic endothelial cells (LECs) and human umbilical vein endothelial cells (HUVECs). nih.govresearchgate.net This inhibitory effect on proliferation is often more pronounced in endothelial cells compared to the cancer cells themselves, highlighting anti-angiogenesis as a primary anticancer mechanism. nih.govspandidos-publications.com Furthermore, this compound has been observed to inhibit the migration of vascular endothelial cells, a crucial step in the formation of new blood vessels. spandidos-publications.commdpi.com

Disruption of Endothelial Tube Formation

The formation of a network of tube-like structures by endothelial cells is a hallmark of angiogenesis. This compound has been shown to effectively block and disrupt this process. In vitro assays have demonstrated that this compound treatment leads to a significant reduction in the formation of capillary-like tubes by both LECs and HUVECs. spandidos-publications.comresearchgate.netmdpi.com This disruption of endothelial tube formation directly impedes the structural development of new vessels.

Downregulation of Vascular Endothelial Growth Factor (VEGF) and its Receptors (VEGFR-2, VEGFR-3)

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis. This compound has been found to inhibit this pathway by downregulating the expression of VEGF and its key receptors, VEGFR-2 (KDR) and VEGFR-3. spandidos-publications.comnih.govwjgnet.comresearchgate.netnih.gov The inhibition of VEGF expression has been noted in leukemic cells, and the downregulation of VEGFR-2 and VEGFR-3 has been observed in endothelial cells and in gastric cancer models. nih.govwjgnet.comresearchgate.net This disruption of the VEGF/VEGFR axis is a key component of this compound's anti-angiogenic and anti-lymphangiogenic effects, as it interferes with the primary signaling cascade that promotes endothelial cell proliferation, survival, and migration. researchgate.netnih.gov

Modulation of Other Pro-Angiogenic Factors (e.g., Notch1, Tie-2)

Beyond the VEGF pathway, this compound also modulates other significant pro-angiogenic factors. Research has demonstrated that this compound can downregulate the expression of Notch1 and the angiopoietin receptor Tie-2. spandidos-publications.comnih.govnih.gov The Notch signaling pathway is involved in determining endothelial cell fate and vessel sprouting, while the Angiopoietin/Tie-2 axis plays a crucial role in vessel maturation and stability. By inhibiting these factors, this compound further disrupts the complex network of signaling required for the development and maintenance of tumor vasculature. spandidos-publications.comnih.govmdpi.com

Table 2: Impact of this compound on Angiogenesis and Lymphangiogenesis

| Mechanism | Effect | Key Molecules Affected | Reference |

|---|---|---|---|

| Endothelial Cell Function | Suppression of proliferation and migration. | - | spandidos-publications.comnih.govresearchgate.netmdpi.com |

| Vessel Formation | Disruption of endothelial tube formation. | - | spandidos-publications.comresearchgate.netmdpi.com |

| VEGF Signaling | Downregulation of expression and signaling. | VEGF, VEGFR-2, VEGFR-3 | spandidos-publications.comnih.govwjgnet.comresearchgate.netnih.gov |

Inhibition of Cell Proliferation and Induction of Cell Cycle Arrest (G1, G2/M Phases)

This compound has been shown to inhibit the proliferation of various cell types, including myoblasts and cancer cells, by inducing cell cycle arrest. nih.govplos.orgwaocp.org This arrest prevents cells from progressing through the cell cycle and dividing.

Studies have indicated that low concentrations of this compound can cause cell cycle arrest in both the G1 and G2/M phases. nih.govplos.org In human neuroblastoma cells, this compound treatment resulted in a time-dependent accumulation of cells in the G2/M phase. spandidos-publications.com Similarly, in myeloid and non-myeloid leukemic cell lines, this compound was found to block cell progression through the G2/M phase. tandfonline.com The specific phase of arrest can depend on the cell type and the status of tumor suppressor proteins like p53. spandidos-publications.com

The mechanism underlying this cell cycle arrest involves the modulation of key regulatory proteins. This compound has been shown to decrease the protein expression of several cyclins, including cyclin D1, cyclin E, and cyclin B1, as well as cyclin-dependent kinases (CDKs) such as CDK2 and CDK4. nih.govplos.org These cyclin-CDK complexes are essential for driving the transitions between different phases of the cell cycle. For instance, the cyclin D1/CDK4 and cyclin E/CDK2 complexes are crucial for the G1 to S phase transition, while cyclin B1 is a key regulator of the G2/M transition. plos.org

Table 3: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| 5-fluorouracil (B62378) | |

| This compound | |

| Cisplatin (B142131) | |

| Cyclin B1 | |

| Cyclin D1 | |

| Cyclin E | |

| Cytochrome c | |

| p21 |

Autophagy Induction and its Role in Cellular Fate

This compound (As₂O₃) is a potent modulator of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. nih.gov Autophagy, also known as type II programmed cell death, involves the sequestration of cytoplasmic contents into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. spandidos-publications.comjcancer.org The induction of autophagy by this compound is a critical mechanism underlying its effects on various cell types, particularly in the context of cancer. nih.govjcancer.org However, the ultimate consequence of this induction—whether it leads to cell survival or cell death—is highly context-dependent, influenced by the cell type, the cellular environment, and the interplay with other signaling pathways like apoptosis. spandidos-publications.commdpi.com